2-(Prop-2-ene-1-sulfonyl)propanoic acid
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Description
2-(Prop-2-ene-1-sulfonyl)propanoic acid is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.2. The purity is usually 95%.
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Scientific Research Applications
Chromatography and Structural Analysis
In the study of organic acids through paper chromatography, the use of acidic and basic solvents has been explored for about 100 organic acids. This method allows for the classification of organic acids based on their RM values in solvents, which can be used to predict the number of carboxyl groups in an unknown acid and provides insight into other possible groups present in the compound (Howe, 1960).
Pharmaceutical Applications
The resolution and determination of the absolute configuration of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, highlighting the importance of sulfonyl compounds in the development of pharmaceuticals, specifically in the context of antiandrogenic properties (Tucker & Chesterson, 1988).
Polymer Science
Investigation into esters of 5-sulfo-i-phthalic acid as dopants for improving the solution processibility of polyaniline showcases the role of sulfonyl compounds in enhancing polymer properties. This research indicates significant improvements in polymer conductivity and the formation of self-organized supramolecular structures, demonstrating the potential for sulfonyl compounds in advanced material sciences (Kulszewicz-Bajer et al., 2000).
Properties
IUPAC Name |
2-prop-2-enylsulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-3-4-11(9,10)5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUHRRXIYBUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.